Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tert-butyl ester group, and a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Biochemical Pathways
As an intermediate in the synthesis of biologically active compounds, it may indirectly influence a variety of biochemical pathways depending on the final compound it is used to synthesize .
Pharmacokinetics
Factors such as its molecular weight (37729 g/mol ), and its physical properties (solid at 20°C , melting point of 116°C ) could influence its bioavailability.
Result of Action
As an intermediate in the synthesis of biologically active compounds, its effects would largely depend on the properties of the final compound it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperazine-1-carboxylate, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present in the molecule.
Scientific Research Applications
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a boronic ester moiety, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35BN2O6/c1-21(2,3)30-20(28)26-14-12-25(13-15-26)19(27)16-29-18-10-8-17(9-11-18)24-31-22(4,5)23(6,7)32-24/h8-11H,12-16H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYZSQVIPJUDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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